Methyl 2'-amino-7'-methyl-6'-[3-(morpholin-4-yl)propyl]-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Overview
Description
Methyl 2’-amino-7’-methyl-6’-[3-(morpholin-4-yl)propyl]-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-amino-7’-methyl-6’-[3-(morpholin-4-yl)propyl]-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives, pyran compounds, and morpholine. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-amino-7’-methyl-6’-[3-(morpholin-4-yl)propyl]-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 2’-amino-7’-methyl-6’-[3-(morpholin-4-yl)propyl]-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2’-amino-7’-methyl-6’-[3-(morpholin-4-yl)propyl]-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures but different substituents.
Pyran Compounds: Compounds with pyran rings and varying functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.
Uniqueness
Methyl 2’-amino-7’-methyl-6’-[3-(morpholin-4-yl)propyl]-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6/c1-15-14-18-19(22(30)29(15)9-5-8-28-10-12-34-13-11-28)25(20(21(26)35-18)23(31)33-2)16-6-3-4-7-17(16)27-24(25)32/h3-4,6-7,14H,5,8-13,26H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZKLEYJSQEMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CCCN3CCOCC3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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